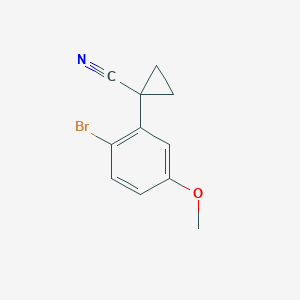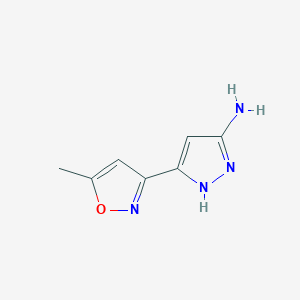
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both oxazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine typically involves the formation of the oxazole ring followed by the construction of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an α-haloketone with a nitrile, followed by cyclization. The pyrazole ring can then be formed by reacting the oxazole derivative with hydrazine or its derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
Uniqueness
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-2-6(11-12-4)5-3-7(8)10-9-5/h2-3H,1H3,(H3,8,9,10) |
InChI Key |
GXLNTPSGPOOMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)

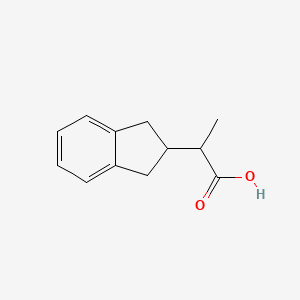
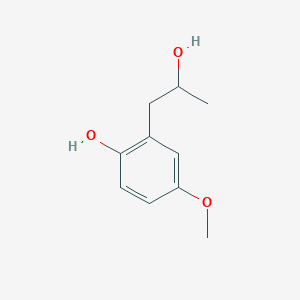


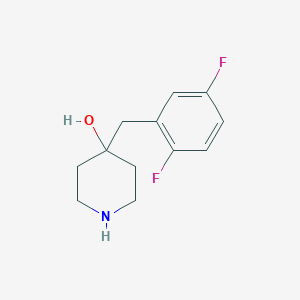
![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)

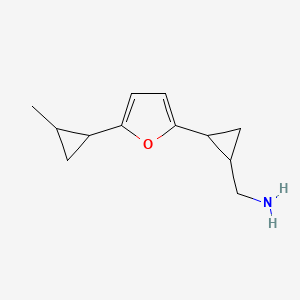


![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
